molecular formula C19H20N2O2S2 B2522371 1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034334-04-6

1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No.: B2522371
CAS No.: 2034334-04-6
M. Wt: 372.5
InChI Key: BLZFBFGCKJWPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) discusses the synthesis and assessment of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. This research is significant for understanding how modifications in the chemical structure of urea derivatives can influence their biological activity, particularly in the context of developing treatments for conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Directed Lithiation and Compound Synthesis

Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating a method for producing various substituted products. This process is important for the synthesis of complex organic molecules, which may have applications in drug development and material science (Smith, El‐Hiti, & Alshammari, 2013).

Neuropeptide Y5 Receptor Antagonists

Fotsch et al. (2001) reported on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Their research contributes to the understanding of how urea derivatives can be used in the design of new therapeutic agents for treating obesity and related metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Crystal Structure Analysis

Kang, Kim, Kwon, and Kim (2015) focused on the crystal structure of metobromuron, a phenylurea herbicide. This study is useful for understanding the molecular configuration of urea derivatives and their interactions at the atomic level, which is crucial for designing more effective and environmentally safe herbicides (Kang, Kim, Kwon, & Kim, 2015).

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-23-16-6-4-14(5-7-16)8-10-20-19(22)21-18(15-9-12-24-13-15)17-3-2-11-25-17/h2-7,9,11-13,18H,8,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZFBFGCKJWPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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